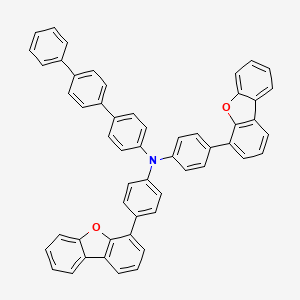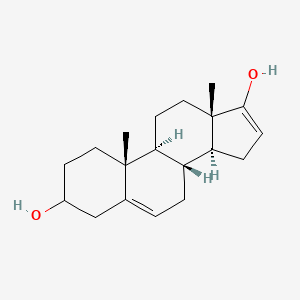
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal is a fluorinated sugar derivative. This compound is characterized by the presence of a fluorine atom at the third carbon position and multiple hydroxyl groups, making it a polyhydroxy aldehyde. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal typically involves the fluorination of a suitable hexose derivative. One common method is the selective fluorination of a protected hexose, followed by deprotection to yield the desired compound. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods or microbial fermentation processes to achieve higher yields and purity. These methods are advantageous due to their specificity and environmentally friendly nature. The use of biocatalysts can also reduce the need for harsh chemicals and extreme reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or nitric acid under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated carbohydrates and glycomimetics.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying carbohydrate-protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for glycosidases and other carbohydrate-processing enzymes.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of fluorinated polymers.
Mécanisme D'action
The mechanism of action of (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can enhance binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the active site residues of the target enzyme. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: A non-fluorinated analog with similar hydroxyl group arrangement but lacking the fluorine atom.
(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Another analog with a different stereochemistry at the second carbon position.
Uniqueness
The presence of the fluorine atom in (2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal imparts unique chemical and biological properties, such as increased stability, altered reactivity, and enhanced binding interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11FO5 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4-,5+,6-/m1/s1 |
Clé InChI |
RMHCJIQOFXULDL-ARQDHWQXSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)F)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 3-(7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B11826615.png)



![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)

![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)


![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
